1-[4-(azepane-1-sulfonyl)benzoyl]-2-(ethylsulfanyl)-1H-1,3-benzodiazole
Description
1-[4-(azepane-1-sulfonyl)benzoyl]-2-(ethylsulfanyl)-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core substituted at position 1 with a 4-(azepane-1-sulfonyl)benzoyl group and at position 2 with an ethylsulfanyl moiety. The benzodiazole scaffold is known for its aromaticity and ability to engage in hydrogen bonding, while the azepane sulfonyl group introduces a bulky, flexible substituent that may influence lipophilicity and steric interactions.
Properties
IUPAC Name |
[4-(azepan-1-ylsulfonyl)phenyl]-(2-ethylsulfanylbenzimidazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-2-29-22-23-19-9-5-6-10-20(19)25(22)21(26)17-11-13-18(14-12-17)30(27,28)24-15-7-3-4-8-16-24/h5-6,9-14H,2-4,7-8,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDBTGQIAQBRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(azepane-1-sulfonyl)benzoyl]-2-(ethylsulfanyl)-1H-1,3-benzodiazole involves multiple steps, typically starting with the preparation of the benzodiazole core. This can be achieved through cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives. The azepane sulfonyl group is introduced via sulfonylation reactions, while the ethylsulfanyl substituent is added through thiolation reactions. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[4-(azepane-1-sulfonyl)benzoyl]-2-(ethylsulfanyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodiazole ring, leading to the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(azepane-1-sulfonyl)benzoyl]-2-(ethylsulfanyl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(azepane-1-sulfonyl)benzoyl]-2-(ethylsulfanyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Benzimidazole Derivatives
Compounds such as 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole (CAS 15728-47-9) replace the benzodiazole core with a benzimidazole system. The benzimidazole core, with an additional nitrogen atom, increases basicity and alters hydrogen-bonding capacity compared to benzodiazole. Substituents like the 4-chlorophenyl sulfonyl group enhance lipophilicity (XLogP3 ≈ 3.5–4.0 estimated), whereas the target compound’s azepane sulfonyl group may reduce crystallinity due to its bulkier, flexible structure .
Benzoxadiazole Derivatives
The benzoxadiazole-based 1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one () replaces nitrogen with oxygen in the diazole ring. Such derivatives are often explored for spectroscopic applications due to their distinct electronic profiles .
Substituent Variations
Sulfonyl and Sulfanyl Groups
- Azepane sulfonyl vs. Aryl sulfonyl : The target’s azepane sulfonyl group (7-membered ring) offers greater conformational flexibility than the rigid 4-chlorophenyl sulfonyl group in 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole . This flexibility may improve solubility in apolar environments but reduce target specificity.
- Ethylsulfanyl vs. Methylsulfanyl : Compared to 1-methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole (CAS 4344-61-0), the ethylsulfanyl group in the target compound increases hydrophobicity (predicted XLogP3 ≈ 5.6 vs. 3.8 for methylsulfanyl analogs), as seen in similar benzimidazole derivatives .
Aryl and Alkoxy Substituents
Compounds like 1-[(4-chlorophenyl)methoxy]-2-(4-methoxyphenyl)-1H-1,3-benzodiazole (CAS computed MW 364.8, XLogP3 5.6) demonstrate that alkoxy and aryl groups significantly elevate molecular weight and lipophilicity, aligning with trends observed in the target compound’s benzoyl substituent .
Physicochemical and Computed Properties
Key Observations :
- The target compound’s estimated XLogP3 (~5.8) exceeds most analogs, suggesting higher membrane permeability but lower aqueous solubility.
Potential Contradictions and Limitations
- Lipophilicity vs. Solubility : Despite higher XLogP3, the target’s azepane group may introduce steric hindrance, reducing crystallinity and improving solubility compared to rigid analogs like 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole .
- Biological Activity: No direct bioactivity data are provided, limiting mechanistic comparisons.
Biological Activity
1-[4-(azepane-1-sulfonyl)benzoyl]-2-(ethylsulfanyl)-1H-1,3-benzodiazole is a complex organic compound with significant potential in various biological applications. Its unique structural features, including a benzodiazole core and substituents like azepane sulfonyl and ethylsulfanyl groups, contribute to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 429.57 g/mol. The compound features distinct functional groups that influence its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O3S2 |
| Molecular Weight | 429.57 g/mol |
| IUPAC Name | [4-(azepan-1-ylsulfonyl)phenyl]-(2-ethylsulfanylbenzimidazol-1-yl)methanone |
| InChI Key | InChI=1S/C22H25N3O3S2/c1-2-29-22-23... |
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Benzodiazole Core : Typically achieved through cyclization reactions involving ortho-diamines and carboxylic acids.
- Introduction of the Azepane Sulfonyl Group : This is done via sulfonylation reactions.
- Addition of the Ethylsulfanyl Substituent : Accomplished through thiolation reactions.
Optimized conditions, including the choice of catalysts and solvents, are crucial for maximizing yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activity, alter signal transduction pathways, and influence gene expression.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can be beneficial in therapeutic contexts.
- Protein-Ligand Interactions : Its structure allows for effective binding to protein targets, potentially leading to altered biological responses.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various therapeutic areas:
Case Study 1: Anticancer Activity
A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against human cancer cell lines, including HL-60 leukemia cells. These compounds generated reactive oxygen species (ROS), which contributed to their anticancer activity by inducing apoptosis in malignant cells .
Case Study 2: Enzyme Modulation
Research indicated that the compound effectively inhibited certain enzymes linked to inflammatory responses. By targeting these enzymes, it showed promise as an anti-inflammatory agent in preclinical models .
Comparative Analysis with Similar Compounds
When compared to other benzodiazole derivatives, this compound exhibits unique properties due to its specific functional groups:
| Compound Name | Key Features |
|---|---|
| 1-[4-(azepane-1-sulfonyl)benzenesulfonyl]-2-methyl-1H-benzodiazole | Contains a benzenesulfonyl group instead of benzoyl |
| 1-[4-(azepane-1-sulfonyl)benzoyl]-2-(methylsulfanyl)-1H-benzodiazole | Methylsulfanyl group instead of ethylsulfanyl |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
